molecular formula C20H19BrN2O3S B11696731 (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B11696731
M. Wt: 447.3 g/mol
InChI Key: NFMZLFLFMHDDEH-NVMNQCDNSA-N
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Description

The compound (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazole ring, a brominated aromatic ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation Reaction: The final step involves the condensation of the brominated, methoxylated aromatic aldehyde with the thiazole derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-chloro-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one
  • (5Z)-5-[(5-fluoro-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one
  • (5Z)-5-[(5-iodo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the bromine atom, along with the methoxy groups, influences its reactivity and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19BrN2O3S/c1-11-5-12(2)7-14(6-11)22-20-23-19(24)18(27-20)9-13-8-15(21)17(26-4)10-16(13)25-3/h5-10H,1-4H3,(H,22,23,24)/b18-9-

InChI Key

NFMZLFLFMHDDEH-NVMNQCDNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2)C

Origin of Product

United States

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